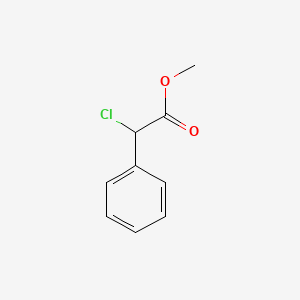
Methyl 2-chloro-2-phenylacetate
説明
Methyl 2-chloro-2-phenylacetate (MCP) is a synthetic compound belonging to the class of esters. It is a colorless liquid with a pleasant odor, and is used in a variety of applications, from perfumes and cosmetics to industrial solvents. MCP is also used in scientific research as a reagent and a source of chloroacetate.
科学的研究の応用
Phenylacetic Acid Derivatives and Antimicrobial Activity
Methyl 2-chloro-2-phenylacetate is related to phenylacetic acid derivatives. These compounds have been studied for their potential in various applications, including antimicrobial properties. For instance, derivatives like methyl 2-acetyl-3,5-dihydroxyphenylacetate and methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate have been isolated from culture mycelia of Curvularia lunata. These compounds were analyzed for antimicrobial and antioxidant activities, though they lacked these properties. However, related compounds like 4-epiradicinol showed inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus (Varma et al., 2006).
Catalysis and Synthesis Applications
The compound has been involved in studies related to catalysis and synthesis. For example, methyl phenylacetate has been efficiently hydrogenated to produce 2-phenylethanol using ruthenium-phosphine catalysis under low hydrogen pressure. This showcases the role of this compound in facilitating efficient and mild conditions for hydrogenation processes (Nomura et al., 2001).
Polymer Chemistry
In the field of polymer chemistry, derivatives of this compound, such as chlorophenylacetate, have been used to produce α-end-functionalized poly(methyl methacrylate)s in Ru(II)-catalyzed living radical polymerization. This demonstrates its potential in creating polymers with specific end functional groups, which is crucial in materials science (Baek et al., 2002).
Electrochemical Applications
This compound has been investigated for its role in electrochemical reactions. Studies have shown its involvement in the electrosynthesis of α-chloro-phenylacetic acid from benzyl chloride, highlighting its potential in novel electrochemical pathways and synthesis methods (Otero et al., 2006).
作用機序
Mode of Action
It’s possible that it interacts with biological targets in a way that alters their function, but more research is needed to confirm this .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
For instance, it has been suggested that this compound has high GI absorption and is BBB permeant . These properties could potentially impact its bioavailability, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of Methyl 2-chloro-2-phenylacetate’s action are currently unknown. Without information on its targets and mode of action, it’s difficult to predict its potential effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in an inert atmosphere at 2-8°C .
生化学分析
Biochemical Properties
Methyl 2-chloro-2-phenylacetate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various drugs and xenobiotics . The interaction between this compound and these enzymes involves the formation of a covalent bond, leading to enzyme inhibition and altered metabolic pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways and changes in gene expression . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, forming covalent adducts that inhibit their activity . This inhibition can lead to the accumulation of substrates and the depletion of products, ultimately affecting cellular function and metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of reactive intermediates . These intermediates can have additional effects on cellular function, including increased oxidative stress and DNA damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. These toxic effects are likely due to the accumulation of this compound and its metabolites in tissues, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the degradation of aromatic compounds. It interacts with enzymes such as cytochrome P450s and esterases, which catalyze its conversion to various metabolites . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in the production and utilization of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism. Additionally, this compound can accumulate in the mitochondria, leading to mitochondrial dysfunction and altered energy production.
特性
IUPAC Name |
methyl 2-chloro-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIOYHPJZJLTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7476-66-6 | |
| Record name | Methyl alpha-chlorophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007476666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7476-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-METHYL ALPHA-CHLOROPHENYLACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


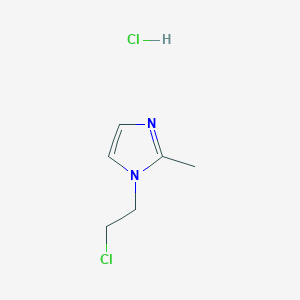
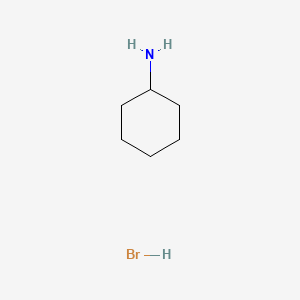

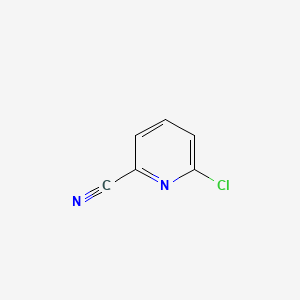
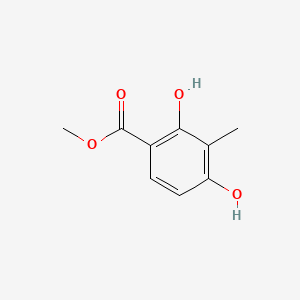

![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)

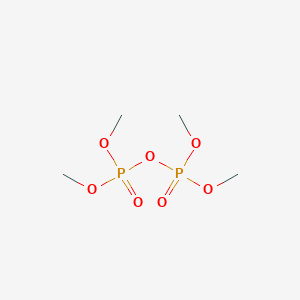
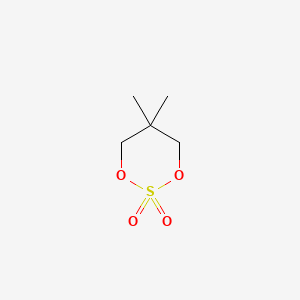
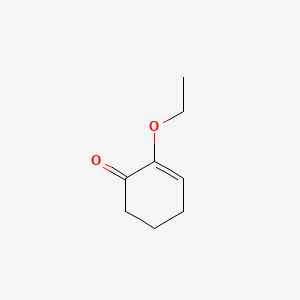

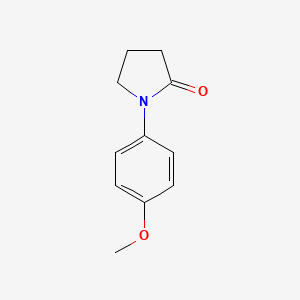
![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)
